molecular formula C₂₂H₂₉FN₄O₂ B1663456 5-HT2 antagonist 1 CAS No. 191592-09-3

5-HT2 antagonist 1

Cat. No. B1663456
M. Wt: 400.5 g/mol
InChI Key: KBZUFSZQLVRGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-HT2 antagonist 1 is a potent antagonist of the 5-HT2 receptor . It has weak α1 adrenoceptor blocking activity . It is part of a class of drugs that bind to but do not activate serotonin 5-HT2 receptors, thereby blocking the actions of serotonin or serotonin 5-HT2 receptor agonists .


Synthesis Analysis

The synthesis of 5-HT2 antagonist 1 and similar compounds has been studied . For instance, a family of tryptamine derivatives and a few 5-methoxytryptamine analogs with many different substitution patterns on the benzyl moiety were synthesized and subjected to in vitro affinity and functional activity assays .

Scientific Research Applications

1. Therapeutic Agents in Disease Management

5-HT2 antagonists, including 5-HT2A, 5-HT2B, and 5-HT2C subtypes, have been instrumental in generating therapeutic agents for managing various diseases. 5-HT2A antagonists, for example, are being explored for their potential in treating neuropsychiatric disorders, including schizophrenia, mood disorders, and symptoms associated with neurodegenerative diseases (Mestre, Zurowski, & Fox, 2013).

2. Cognitive Dysfunction and Alzheimer's Disease

5-HT2 receptor antagonists show promise in treating cognitive dysfunctions. For instance, 5-HT2C antagonists are being investigated for their role in improving cognitive functions, which could be beneficial in conditions like Alzheimer's Disease (Khoury et al., 2018).

3. Modulation of Psychostimulant Use and Dependence

Research into 5-HT2A and 5-HT2C receptors suggests their potential role in modulating the reinforcing properties of various drugs of abuse, including psychostimulants. This insight is crucial for developing pharmacological agents to treat psychostimulant use disorders (Bubar & Cunningham, 2006).

4. Eye Health: Glaucoma Treatment

5-HT2A receptor antagonists have been evaluated for their effects on intraocular pressure, which is a key factor in glaucoma treatment. Studies in primates indicate that 5-HT2 receptor agonists might be considered as potential agents for controlling intraocular pressure in glaucoma treatment (May et al., 2003).

5. Impact on Neurological and Neuropsychiatric Disorders

5-HT3 receptor antagonists, part of the 5-HT2 antagonist family, have demonstrated efficacy in conditions with an immunoinflammatory component and in neurological and psychiatric disorders. This includes their potential application in multiple sclerosis, stroke, Alzheimer's disease, and Parkinson's disease (Fakhfouri et al., 2019).

6. Novel Concepts in Drug Discovery

Recent developments in 5-HT2 receptor pharmacology, including the discovery of selective agonists and antagonists, open new avenues for treating neuropathological disorders. These discoveries suggest that modulating 5-HT2 receptors can significantly impact human cognition and emotion, which is crucial in addressing psychiatric and neurological disorders (Yang et al., 2016).

Future Directions

The future directions of research into 5-HT2 antagonist 1 and similar compounds could involve further exploration of their potential therapeutic uses. For instance, it’s suggested that selective 5-HT2A receptor antagonists or inverse agonists could be used in combination with a hypnotic drug to normalize sleep induction and maintenance and promote N3 sleep in patients with an insomnia disorder .

properties

IUPAC Name

5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZUFSZQLVRGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-HT2 antagonist 1

CAS RN

191592-09-3
Record name 5-Ht2 antagonist 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191592093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HT2 ANTAGONIST 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV29G9Q9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-HT2 antagonist 1
Reactant of Route 2
Reactant of Route 2
5-HT2 antagonist 1
Reactant of Route 3
5-HT2 antagonist 1
Reactant of Route 4
Reactant of Route 4
5-HT2 antagonist 1
Reactant of Route 5
Reactant of Route 5
5-HT2 antagonist 1
Reactant of Route 6
Reactant of Route 6
5-HT2 antagonist 1

Citations

For This Compound
19
Citations
J Perregaard, K Andersen, J Hyttel… - Journal of medicinal …, 1992 - ACS Publications
A series of l-[2-[4-(lif-indol-3-yl)-l-piperidinyl] ethyl]-2-imidazolidinones has been synthesized. The 1-position of the indole is substituted with phenyl groups and in the 2-or 6-positions …
Number of citations: 29 pubs.acs.org
A Dumuis, R Bouhelal, M Sebben, R Cory, J Bockaert - Mol Pharmacol, 1988 - Citeseer
A nonclassical 5-hydroxytryptamine(5-HT) receptor mediates the stimulation of adenylate cyclase activity in mouse embryo colliculi neurons in primary culture. The pharmacological …
Number of citations: 596 citeseerx.ist.psu.edu
PA Rittenhouse, AD Levy, Q Li, CL Bethea… - …, 1993 - academic.oup.com
These studies examined the hypothalamic site and receptor subtype mediating the serotonergic (5-HT) control of PRL secretion in conscious male rats. Initially, we characterized the …
Number of citations: 71 academic.oup.com
JB Daher, MD de Melo, CR Tonussi - Life sciences, 2005 - Elsevier
We investigated the effect of serotonergic agonists and antagonists injected intrathecally by direct punction of the spinal cord at the lumbar level (between L5-L6) on peripheral …
Number of citations: 45 www.sciencedirect.com
RA Glennon - Life sciences, 1986 - Elsevier
Using a two-lever drug discrimination procedure, six rats were trained to discriminate 0.5 mg/kg of racemic 1-(2, 5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) from saline. Once …
Number of citations: 83 www.sciencedirect.com
WJ McBride, WJ Murphy, L Lumeng, TK Li - … interventions for alcoholism, 1992 - Springer
The involvement of serotonin (5-HT) in alcohol consumption was studied in lines of rats selectively bred for disparate alcohol drinking behavior. Neurochemical data indicated that the …
Number of citations: 17 link.springer.com
RA Glennon - Journal of medicinal chemistry, 1987 - ACS Publications
Appetite, memory, thermoregulation, sleep, sexual be-havior, anxiety, depression, and hallucinogenic behavior are some of the the processes that have been linked with the …
Number of citations: 486 pubs.acs.org
SD Mendelson - 1988 - open.library.ubc.ca
In 1985, Mendelson and Gorzalka proposed the dual role hypothesis of serotonergic modulation of lordosis behaviour. In this hypothesis it was proposed that serotonergic activity can …
Number of citations: 6 open.library.ubc.ca
K Ozaki, K Yogo, H Sudo, M Onoma, K Kamei… - Pharmacology, 2007 - karger.com
The effects of mitemcinal (GM-611) on the gastrointestinal contractile activity were investigated using chronically implanted force transducers in conscious dogs and were compared with …
Number of citations: 39 karger.com
M Okubo, Y Satoh, M Hirakawa, K Sasaki… - Biomedical …, 2016 - jstage.jst.go.jp
MATERIALS AND METHODS Preparation of the ciliary arteries and vorticose veins. Experiments were conducted according to the guidelines of the ethics committee for animal …
Number of citations: 4 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.